molecular formula C20H26O2 B035383 1,2,3,4,4a,5,6,11,12,12a-Decahydro-8-methoxy-12a-methyl-1-chrysenol CAS No. 19882-46-3

1,2,3,4,4a,5,6,11,12,12a-Decahydro-8-methoxy-12a-methyl-1-chrysenol

Cat. No. B035383
CAS RN: 19882-46-3
M. Wt: 298.4 g/mol
InChI Key: NVNOGUBWHDSNGO-UFYCRDLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,4a,5,6,11,12,12a-Decahydro-8-methoxy-12a-methyl-1-chrysenol, also known as DMCM, is a chemical compound that belongs to the class of tetrahydroisoquinoline alkaloids. It is a synthetic compound that has been used in scientific research for its pharmacological properties. DMCM has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques and Chemical Structures : The compound 1,2,3,4,4a,5,6,11,12,12a-Decahydro-8-methoxy-12a-methyl-1-chrysenol and its derivatives have been synthesized through various chemical processes. Studies like those by (Wang, Wu, & Xia, 2006) and (Kato, Matsumura, Heima, & Yoshikoshi, 1988) have explored synthesis methods and confirmed structures through techniques like X-ray diffraction analysis.

  • Molecular Structures and Reactions : Papers such as those by (Ajibade & Andrew, 2021) provide insights into the molecular structures of similar compounds and their potential for forming other chemical entities through reactions like Schiff bases reduction.

  • Photochemical Synthesis and Metabolites : The study of photochemical synthesis as in (Jørgensen & Joensen, 2008) is significant for understanding how certain compounds like chrysenols, closely related to the compound , are formed and processed in biological systems.

Biological and Medicinal Applications

  • Antibacterial Properties : Research like that by (Zhou et al., 2015) and (Tavman et al., 2009) investigates antibacterial activities of related compounds, indicating potential medicinal uses.

  • Chemical Reactions and Potential Uses : Studies like those by (D’Auria, Piancatelli, & Scettri, 1980) and (Takeda, Shinagawa, Koizumi, & Yoshii, 1982) detail the chemical reactions involving similar compounds, suggesting their potential applications in synthesizing other complex molecules.

Advanced Materials and Chemical Properties

  • Spin Interaction and Complex Formation : Research by (Orio et al., 2010) on spin interaction in zinc complexes and Schiff bases offers insights into the chemical properties and potential applications in material science.

  • Chemical Oxidation and Derivative Formation : Investigations like those by (Kasturi, Charyulu, & Ganeshprasad, 1991) on the oxidation of related compounds provide knowledge on how these chemicals interact and transform under various conditions.

  • Electrophilic Substitution and Charge Delocalization : The study of substituent effects and charge delocalization in compounds like chrysenium by (Laali, Okazaki, Kumar, & Galembeck, 2001) informs on their reactivity and potential uses in synthesizing more complex structures.

properties

CAS RN

19882-46-3

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(1S,4aS,12aS)-8-methoxy-12a-methyl-2,3,4,4a,5,6,11,12-octahydro-1H-chrysen-1-ol

InChI

InChI=1S/C20H26O2/c1-20-11-10-16-15-9-7-14(22-2)12-13(15)6-8-17(16)18(20)4-3-5-19(20)21/h7,9,12,18-19,21H,3-6,8,10-11H2,1-2H3/t18-,19-,20-/m0/s1

InChI Key

NVNOGUBWHDSNGO-UFYCRDLUSA-N

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC[C@@H]2O)CCC4=C3C=CC(=C4)OC

SMILES

CC12CCC3=C(C1CCCC2O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3=C(C1CCCC2O)CCC4=C3C=CC(=C4)OC

Other CAS RN

19882-46-3

synonyms

(1S,4aR,12aS)-8-methoxy-12a-methyl-2,3,4,4a,5,6,11,12-octahydro-1H-chr ysen-1-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,4a,5,6,11,12,12a-Decahydro-8-methoxy-12a-methyl-1-chrysenol
Reactant of Route 2
1,2,3,4,4a,5,6,11,12,12a-Decahydro-8-methoxy-12a-methyl-1-chrysenol
Reactant of Route 3
1,2,3,4,4a,5,6,11,12,12a-Decahydro-8-methoxy-12a-methyl-1-chrysenol
Reactant of Route 4
1,2,3,4,4a,5,6,11,12,12a-Decahydro-8-methoxy-12a-methyl-1-chrysenol
Reactant of Route 5
1,2,3,4,4a,5,6,11,12,12a-Decahydro-8-methoxy-12a-methyl-1-chrysenol
Reactant of Route 6
1,2,3,4,4a,5,6,11,12,12a-Decahydro-8-methoxy-12a-methyl-1-chrysenol

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